4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Overview
Description
4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound consists of a phenoxy group substituted with dichloro groups, a butan-1-amine backbone, and an oxalic acid moiety.
Mechanism of Action
Mode of Action
The compound’s mode of action involves disruption of transport systems and interference with nucleic acid metabolism . It is believed to interact with its targets, causing changes in their function and leading to alterations in cellular processes .
Biochemical Pathways
It is known that the compound can disrupt transport systems and interfere with nucleic acid metabolism, which could potentially affect a variety of biochemical pathways .
Result of Action
It is believed to cause changes in cellular processes due to its interaction with certain proteins or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine typically involves multiple steps:
Formation of the phenoxy intermediate: This can be achieved by reacting 3,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Attachment of the butan-1-amine backbone: The phenoxy intermediate is then reacted with a butan-1-amine derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Introduction of the methoxyethyl group: This step involves the reaction of the intermediate with a methoxyethylating agent under controlled conditions.
Formation of the oxalic acid salt: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methoxyethyl groups.
Reduction: Reduction reactions could target the phenoxy or dichloro groups.
Substitution: The dichloro groups on the phenoxy ring are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups onto the phenoxy ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate the biological activity of the compound, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry
Material Science: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dichlorophenoxy)butan-1-amine: Lacks the methoxyethyl group and oxalic acid moiety.
4-(3,4-dichlorophenoxy)-N-methylbutan-1-amine: Contains a methyl group instead of the methoxyethyl group.
4-(3,4-dichlorophenoxy)-N-(2-hydroxyethyl)butan-1-amine: Contains a hydroxyethyl group instead of the methoxyethyl group.
Uniqueness
The presence of the methoxyethyl group and the oxalic acid moiety may confer unique chemical and biological properties to 4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid, potentially enhancing its reactivity, solubility, or biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2.C2H2O4/c1-17-9-7-16-6-2-3-8-18-11-4-5-12(14)13(15)10-11;3-1(4)2(5)6/h4-5,10,16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXDCXDROGDLRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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